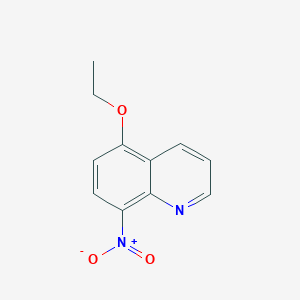

5-Ethoxy-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)11-8(10)4-3-7-12-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPFGXBCHNDPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308757 | |

| Record name | Quinoline, 5-ethoxy-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-37-1 | |

| Record name | Quinoline, 5-ethoxy-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-ethoxy-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 8 Nitroquinoline and Analogues

Direct Synthesis and Ethereal Linkages

The formation of the ether bond is a cornerstone in the synthesis of ethoxyquinoline derivatives. This is typically achieved through the alkylation of a corresponding hydroxy-nitroquinoline.

The Williamson ether synthesis and related nucleophilic substitution reactions are the principal methods for creating the ethoxy linkage in these compounds. In this approach, a hydroxy-nitroquinoline precursor, such as 8-hydroxy-5-nitroquinoline, acts as a nucleophile. The hydroxyl group is typically deprotonated by a base to form a more reactive alkoxide, which then attacks an ethylating agent like ethyl iodide or ethyl bromide.

For instance, the synthesis of the analogue 8-ethoxy-5-nitroquinoline (B182300) is accomplished by reacting 8-hydroxy-5-nitroquinoline with an appropriate ethylating agent. tandfonline.com This general principle of alkylating a hydroxyl group on the quinoline (B57606) ring system is a versatile and widely applied strategy. Similarly, the ethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a quinoline ring activated by a nitro group and containing a suitable leaving group, such as a halogen. An example is the synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline (B8505225) from a 5-chloro intermediate by treatment with ethanolic potassium hydroxide. google.com The electron-withdrawing nitro group facilitates the attack of the ethoxide ion. smolecule.com

The success of these alkylation reactions is highly dependent on the specific reaction conditions. The choice of base, solvent, temperature, and ethylating agent all play critical roles in maximizing the yield and purity of the desired product.

In a typical procedure for synthesizing an analogue, 8-ethoxy-5-nitroquinoline, the reaction yields a yellow solid. tandfonline.com For the introduction of an ethoxy group via SNAr, optimal conditions may involve refluxing the nitro-substituted precursor with sodium ethoxide in anhydrous ethanol (B145695) under an inert atmosphere, with yields reported to be in the range of 60% to 75%. smolecule.com

Product isolation and purification are crucial steps to obtain the compound in high purity. Common techniques include recrystallization from solvents like ethanol or ligroin. tandfonline.comgoogle.comchemicalbook.com The purity and structure of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis. tandfonline.com

Table 1: Summary of Reaction Conditions for Synthesis of Ethoxy-nitroquinoline Analogues

| Precursor | Reagent(s) | Solvent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | Ethylating Agent | Not specified | Not specified | 8-Ethoxy-5-nitroquinoline | 66% | tandfonline.com |

| 5-Chloro-6-methoxy-8-nitroquinoline (B8476077) | Ethanolic KOH | Ethanol | Reflux | 5-Ethoxy-6-methoxy-8-nitroquinoline | 80% | google.com |

| Nitro-substituted quinoline | Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | Reflux | Ethoxy-substituted nitroquinoline | 60-75% | smolecule.com |

Nitration Strategies for Quinoline Derivatives

Introducing a nitro group onto the quinoline ring is another key synthetic strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the quinoline ring and any existing substituents.

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com When an ethoxy group is present on the ring, its electron-donating nature influences the position of the incoming nitro group. For example, in 6-ethoxyquinoline (B3349653) systems, the ethoxy group enhances the electron density at the C5 position, thereby favoring nitration at this site. smolecule.com

The standard method for nitration involves using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. smolecule.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. smolecule.com The reaction conditions, such as temperature, must be carefully controlled to achieve the desired regioselectivity and avoid side reactions. For instance, nitration of 6-methoxyquinoline (B18371), an analogue of 6-ethoxyquinoline, with a nitrating agent introduces the nitro group at the C8 position. evitachem.com Similarly, the nitration of 8-methoxyquinoline (B1362559) yields 5-Nitro-8-methoxyquinoline. researchgate.net

Recent advancements in organic synthesis have led to the development of milder and more selective methods, such as visible-light-photocatalyzed C-H functionalization. rsc.org This technique allows for the direct nitration of a C-H bond on the quinoline ring under ambient conditions, often with high regioselectivity.

A notable example is the C5 nitration of 8-aminoquinoline (B160924) derivatives. mdpi.comresearchgate.netdntb.gov.ua While the substrate is not an ethoxyquinoline, the methodology is directly applicable to the quinoline framework. These reactions typically employ an organic photosensitizer (e.g., Acid Red 94), a light source (e.g., a household light bulb), and a nitro source, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂∙3H₂O). mdpi.comresearchgate.net This approach is considered a green chemistry method due to its mild conditions and operational simplicity. mdpi.comresearchgate.net

Table 2: Overview of Visible-Light-Photocatalyzed C5 Nitration of Quinoline Derivatives

| Substrate Type | Photocatalyst | Nitro Source | Light Source | Key Features | Ref. |

|---|---|---|---|---|---|

| 8-Aminoquinoline amides | Acid Red 94 | Cu(NO₃)₂∙3H₂O | Household light bulb | Mild, green, operationally simple | mdpi.comresearchgate.net |

| N-Heteroaryls | [Ru(bpy)₃]²⁺ | Not specified (reduction of nitro group) | Blue LEDs | Green catalytic procedure for reduction | nih.gov |

The mechanism of visible-light-promoted C-H nitration is a subject of detailed study. mdpi.comresearchgate.netbeilstein-journals.org A plausible pathway for the C5 nitration of 8-aminoquinoline derivatives using Acid Red 94 as the photocatalyst involves several key steps:

Photoexcitation : The photocatalyst (Acid Red 94) absorbs energy from the visible light source, transitioning to an excited state (Acid Red 94*). mdpi.comresearchgate.net

Radical Generation : The excited photocatalyst undergoes a reductive quenching process with the nitro source, Cu(NO₃)₂. This single electron transfer (SET) generates a nitrogen dioxide radical (NO₂•) and the radical anion of the photocatalyst. mdpi.comresearchgate.net

Substrate Activation : Concurrently, the quinoline substrate coordinates with the copper(II) salt, forming a chelated intermediate. mdpi.com This coordination directs the subsequent reaction to a specific site.

C-H Functionalization : The highly reactive NO₂• radical attacks the electron-rich C5 position of the chelated quinoline intermediate. researchgate.net

Catalyst Regeneration : The photocatalyst radical anion is oxidized back to its ground state by an oxidant (like K₂S₂O₈), completing the photocatalytic cycle and allowing the process to continue with a catalytic amount of the photosensitizer. mdpi.com

This photoredox cycle provides an efficient and selective route for the C-H nitration of quinoline systems under exceptionally mild conditions.

Visible-Light-Photocatalyzed C-H Nitration Approaches

Synthesis of Key Nitroquinoline Analogues and Precursors

The construction of substituted nitroquinolines relies on established organic chemistry reactions tailored to achieve specific regioselectivity. The following subsections outline the synthesis of several important analogues.

The synthesis of 8-ethoxy-5-nitroquinoline has been reported with good yields. One common route involves the etherification of 8-hydroxy-5-nitroquinoline. An alternative approach starts with 8-bromoquinoline, which undergoes nitration followed by nucleophilic substitution with an ethoxide source. A documented synthesis yielded 8-ethoxy-5-nitroquinoline as a yellow solid with a 66% yield. nih.govcnr.it The product was characterized by its melting point and spectroscopic data. nih.govcnr.ituniroma1.it

Table 1: Research Findings for 8-Ethoxy-5-nitroquinoline Synthesis

| Parameter | Value | Reference |

| Yield | 66% | nih.gov |

| Appearance | Yellow solid | nih.govcnr.it |

| Melting Point | 126–128 °C | nih.govcnr.ituniroma1.it |

| ClogP | 2.71 | nih.govcnr.it |

The synthesis of 5-ethoxy-6-methoxy-8-nitroquinoline is typically achieved through a multi-step process. evitachem.com A general strategy involves:

Nitration: 6-methoxyquinoline is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce a nitro group at the C8 position, forming 6-methoxy-8-nitroquinoline. evitachem.com

Ethoxylation: The subsequent introduction of the ethoxy group at the C5 position can be accomplished through various methods. One reported method involves the reaction of 5-chloro-6-methoxy-8-nitroquinoline with a refluxing solution of ethanolic potassium hydroxide, which results in nucleophilic substitution of the chlorine atom by the ethoxy group. google.com This specific reaction afforded the final product in an 80% yield as yellow crystals. google.com

Table 2: Research Findings for 5-Ethoxy-6-methoxy-8-nitroquinoline Synthesis

| Parameter | Starting Material (Intermediate) | Reagents | Yield | Melting Point | Reference |

| Synthesis | 5-Chloro-6-methoxy-8-nitroquinoline | Ethanolic KOH (reflux) | 80% | 98–99.5 °C | google.com |

8-Hydroxy-5-nitroquinoline, also known as nitroxoline, is a crucial intermediate and a well-established compound. A highly efficient, two-stage method for its preparation starts from 8-hydroxyquinoline (B1678124). researchgate.netosi.lv

Nitrosation: 8-Hydroxyquinoline is first treated with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at a controlled temperature (10-15°C) to form the intermediate, 8-hydroxy-5-nitrosoquinoline. ajrconline.org This step proceeds with a high yield of around 90%. ajrconline.org

Oxidation: The nitroso intermediate is then oxidized using nitric acid to yield the final 8-hydroxy-5-nitroquinoline product. researchgate.netajrconline.org This oxidation step has a reported yield of 80%. ajrconline.org

Another synthetic route involves the direct nitration of 8-hydroxyquinoline. researchgate.net However, this can lead to the formation of byproducts like 8-hydroxy-7-nitroquinoline and 8-hydroxy-5,7-dinitroquinoline. osi.lv The synthesis of 5-hydroxy-8-nitroquinoline has also been achieved from 5-chloro-8-nitroquinoline (B1361592) via hydrolysis or through the acid cleavage of 5-methoxy-8-nitroquinoline. acs.org

Table 3: Two-Stage Synthesis of 8-Hydroxy-5-nitroquinoline

| Step | Reaction | Reagents | Yield | Reference |

| 1 | Nitrosation of 8-Hydroxyquinoline | NaNO₂, H₂SO₄ | 90% | ajrconline.org |

| 2 | Oxidation of 8-Hydroxy-5-nitrosoquinoline | HNO₃ | 80% | ajrconline.org |

The synthesis of 8-methoxy-5-nitroquinoline (B1347483) is generally accomplished via a two-step procedure starting from 8-hydroxyquinoline. researchgate.net

Methylation: The hydroxyl group of 8-hydroxyquinoline is first converted to a methoxy (B1213986) group. This etherification is typically performed using a methylating agent like methyl iodide in the presence of a base. bsu.edu One study reported a 71% yield for the synthesis of the 8-methoxyquinoline intermediate. researchgate.net

Nitration: The resulting 8-methoxyquinoline is then subjected to nitration. The presence of the electron-donating methoxy group at the C8 position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. This step was reported to produce 5-nitro-8-methoxyquinoline with a 77% yield. researchgate.net

Table 4: Research Findings for 8-Methoxy-5-nitroquinoline Synthesis

| Step | Product | Yield | Reference |

| 1 (Methylation) | 8-Methoxyquinoline | 71% | researchgate.net |

| 2 (Nitration) | 5-Nitro-8-methoxyquinoline | 77% | researchgate.net |

8-Aminoquinoline and its derivatives are vital intermediates for the synthesis of various quinoline-based compounds, including nitroquinolines. One fundamental route to 8-aminoquinoline involves the nitration of quinoline, which produces a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are separated, and the 8-nitro derivative is subsequently reduced to 8-aminoquinoline.

A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in mild conditions, which can transform various nitroquinolines into their corresponding aminoquinolines with yields reaching up to 86%. nih.gov

Conversely, 8-aminoquinolines can serve as precursors for introducing a nitro group. The amino group can act as a directing group in C-H functionalization reactions. For instance, copper-catalyzed C-H nitration of 8-aminoquinolines using sodium nitrite as the nitro source provides a method to install a nitro group at the C5 or C7 position. researchgate.net This demonstrates the synthetic versatility of 8-aminoquinoline derivatives, which can be used to either build from a nitro group or to direct the installation of one. nih.govresearchgate.net

Green Chemistry Considerations in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, have been pivotal in organic chemistry. nih.govresearchgate.net However, these classical routes often suffer from significant drawbacks, including the use of harsh and hazardous reagents (e.g., concentrated acids, arsenic oxide), high reaction temperatures, long reaction times, and the generation of substantial chemical waste. researchgate.netrsc.orgnih.gov These factors raise economic and environmental concerns, prompting a shift towards more sustainable and eco-friendly synthetic protocols. nih.govijpsjournal.com

In recent years, significant research has focused on developing "green" alternatives for quinoline synthesis. researchgate.netijpsjournal.com Key areas of improvement include:

Alternative Catalysts: The use of nanocatalysts and environmentally benign catalysts like formic acid offers advantages such as milder reaction conditions, improved selectivity, and reduced waste. nih.govijpsjournal.com

Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Electrosynthesis: Electrochemical methods present a highly sustainable option by replacing hazardous chemical reductants with electricity. rsc.org A one-step electrosynthetic strategy for quinolines from nitro compounds operates under mild, aqueous conditions, uses recyclable electrodes, and achieves high atom economy (74–81%). rsc.org

Solvent-Free Reactions: Performing reactions without a solvent or using green solvents like water or ethylene (B1197577) glycol minimizes the use and disposal of volatile organic compounds. nih.govresearchgate.netijpsjournal.com

These green methodologies are crucial for making the production of quinoline derivatives more efficient, cost-effective, and environmentally responsible. nih.govijpsjournal.com

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced purity. semanticscholar.orgrsc.orgijnrd.org These benefits are attributed to the efficient and direct heating of the reaction mixture through dielectric polarization, leading to rapid temperature increases and often unique chemical selectivity. ijnrd.org The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including the quinoline scaffold, which is a core structure in many pharmacologically active molecules. researchgate.netmdpi.com

While specific microwave-assisted protocols for the direct synthesis of 5-Ethoxy-8-nitroquinoline are not extensively detailed in the literature, methodologies for structurally similar analogues, particularly 5-nitroquinoline derivatives, have been successfully developed. A notable example is the synthesis of 5-nitroquinolin-8-ylamines, which are close analogues of the target compound.

One efficient microwave-assisted procedure involves the nucleophilic aromatic substitution on an 8-substituted-5-nitroquinoline precursor. researchgate.net In this protocol, 8-cyanomethoxy-5-nitroquinoline, which features a cyanomethoxy group as an effective leaving group at the 8-position, is reacted with various primary and secondary amines. The reactions are significantly accelerated under microwave irradiation (150 W) in acetonitrile (B52724), with reaction times ranging from 15 minutes to 2 hours, affording the desired 5-nitroquinolin-8-ylamines in moderate to high yields. researchgate.net This method represents a substantial improvement over conventional heating, which requires much longer reaction periods to achieve comparable results. researchgate.net

The research findings for the synthesis of various 5-nitroquinolin-8-ylamine analogues via this microwave-assisted protocol are summarized below.

Table 1: Microwave-Assisted Synthesis of 5-Nitroquinolin-8-ylamine Analogues researchgate.net

| Amine Nucleophile | Product | Reaction Time (Microwave) | Yield (%) |

|---|---|---|---|

| Morpholine | 4-(5-Nitroquinolin-8-yl)morpholine | 15 min | 85 |

| Piperidine | 8-(Piperidin-1-yl)-5-nitroquinoline | 15 min | 82 |

| Pyrrolidine | 8-(Pyrrolidin-1-yl)-5-nitroquinoline | 15 min | 78 |

| Diethylamine | N,N-Diethyl-5-nitroquinolin-8-amine | 2 h | 65 |

| Benzylamine | N-Benzyl-5-nitroquinolin-8-amine | 1 h | 75 |

Another relevant microwave-assisted method focuses on the synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net This one-pot reaction involves treating cyclohexanone (B45756) with various arylidene malononitriles in an alcoholic solvent (methanol or ethanol) in the presence of sodium. The use of microwave irradiation at 300 W provides the target alkoxy-quinoline analogues in high yields with very short reaction times, typically between 4 to 7 minutes. researchgate.net This efficient, green chemistry approach highlights the utility of microwave assistance in constructing fused pyridine (B92270) ring systems. researchgate.net

The results for the synthesis of these alkoxy-quinoline analogues are detailed in the following table.

Table 2: Microwave-Assisted Synthesis of 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles researchgate.net

| R (Aryl Group) | R' (Alkyl Group) | Product | Yield (%) | Time (min) |

|---|---|---|---|---|

| Phenyl | –CH₃ | 2-Methoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 91 | 4 |

| 4-Chlorophenyl | –CH₃ | 4-(4-Chlorophenyl)-2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 95 | 5 |

| 4-Fluorophenyl | –CH₃ | 4-(4-Fluorophenyl)-2-methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 92 | 5 |

| Phenyl | –CH₂CH₃ | 2-Ethoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 89 | 5 |

| 4-Chlorophenyl | –CH₂CH₃ | 4-(4-Chlorophenyl)-2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 94 | 6 |

These examples demonstrate that microwave-assisted protocols are highly effective for the rapid and high-yield synthesis of 5-nitroquinoline analogues and other substituted quinolines. rsc.orgresearchgate.netrsc.org The operational simplicity, reduced energy consumption, and often improved product profiles make MAOS a preferred method for synthesizing complex heterocyclic frameworks. ijnrd.orgrsc.org

Reaction Chemistry and Mechanistic Investigations of 5 Ethoxy 8 Nitroquinoline Systems

Transformations of the Nitro Group

The nitro group at the C8 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group through reduction.

The reduction of the nitro group in 5-Ethoxy-8-nitroquinoline to an amino group yields 8-amino-5-ethoxyquinoline. This transformation is a critical step in the synthesis of various derivatives. Common methods for this reduction include the use of metal catalysts or chemical reducing agents. For instance, the reduction of related nitroquinolines has been successfully achieved using iron filings in dilute acetic acid or with stannous chloride and hydrochloric acid. wikipedia.orgasianpubs.org Another approach involves catalytic hydrogenation. acs.org

Electrochemical methods offer an alternative route for the reduction of nitroaromatic compounds. mdpi.com The reduction potential of the nitro group is a key factor in these processes. For instance, in a related series of 8-nitroquinolin-2(1H)-ones, the redox potential was found to be a critical determinant of their biological activity, with an intramolecular hydrogen bond between the lactam and the nitro group significantly shifting the redox potential. nih.gov The basic redox potential for 8-nitroquinoline (B147351) is reported to be -0.84 V. nih.gov The electrochemical reduction of nitroaromatic compounds typically proceeds through the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. mdpi.com

Reduction Reactions to Amino-Quinoline Species

Carbon-Carbon Coupling and Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline (B57606) ring, activated by the nitro group, facilitates both carbon-carbon bond-forming reactions and nucleophilic substitutions.

Carbon-carbon coupling reactions are fundamental in organic synthesis for creating complex molecular architectures. catalysis.blog In the context of nitroquinolines, these reactions can be used to introduce new substituents onto the quinoline core. For example, a recent study described the C,C-coupling of 5-nitro-8-hydroxyquinoline with quinazoline, where the 5-nitro-8-hydroxyquinoline acted as a C-nucleophile. researchgate.netresearchgate.net This reaction resulted in the formation of a stable σ-adduct, demonstrating the potential for creating novel bi-heterocyclic systems. researchgate.netresearchgate.net

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of substituents onto electron-deficient aromatic rings by replacing a hydrogen atom. organic-chemistry.org The nitro group in this compound strongly activates the ring towards this type of reaction. In VNS reactions, a carbanion bearing a leaving group attacks the aromatic ring, followed by the elimination of the leaving group to afford the substituted product. organic-chemistry.org This methodology has been successfully applied to various nitroquinolines, with substitution typically occurring at positions ortho or para to the nitro group. kuleuven.benih.govnih.gov For 8-nitroquinolines, VNS reactions have been shown to proceed at the C7 (ortho) position. kuleuven.be The reaction is often faster than conventional nucleophilic aromatic substitution of halogens. kuleuven.be

Directed C-H Functionalization

Directed C-H functionalization has emerged as a highly efficient strategy for the regioselective modification of organic molecules. nih.govmdpi.com In quinoline systems, the nitrogen atom can act as a directing group, facilitating functionalization at the C2 or C8 positions. mdpi.com However, the introduction of other directing groups can enable functionalization at different positions. The 8-aminoquinoline (B160924) moiety, which can be derived from this compound via reduction, is a well-established directing group in C-H activation chemistry. acs.orgnih.gov This directing group has been utilized in a variety of transition-metal-catalyzed reactions, including arylations, to introduce new functionalities at specific C-H bonds. acs.orgnih.gov For instance, cobalt-catalyzed remote C-H nitration of 8-aminoquinoline derivatives has been reported, offering a route to further functionalized quinolines. core.ac.uk

Regioselective Distal C(sp2)–H Activation

The selective functionalization of carbon-hydrogen (C–H) bonds, particularly those on sp2-hybridized carbon atoms in aromatic systems, represents a powerful strategy in modern organic synthesis. It allows for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. nih.gov A significant challenge in this field is achieving regioselectivity, especially at positions distal (remote) from any activating or directing functionality within the molecule. rsc.org

In quinoline systems, C–H activation is often directed to the C2 or C8 positions due to the inherent electronic properties and the directing capability of the ring nitrogen or a corresponding N-oxide. mdpi.comresearchgate.net The functionalization at the C8 position is a prime example of distal C–H activation. While proximal C–H bond functionalization has been extensively studied, achieving activation at distal sites is more strenuous and often requires specialized catalytic systems. rsc.org Strategies have been developed that utilize the inherent functionality of a substrate or an external directing group to guide a metal catalyst to the desired remote C–H bond. rsc.org The development of these methods is crucial for rapidly generating functionalized quinolines, which are important scaffolds in natural products and biologically active compounds. researchgate.net

Palladium catalysis is a cornerstone of C–H activation chemistry due to its versatility and functional group tolerance. acs.orgrsc.org In the context of quinoline derivatives, palladium-catalyzed reactions have been developed to achieve regioselective functionalization that might otherwise be difficult to obtain. While many methods favor functionalization at the C2 position, specific conditions have been established to direct reactions to the C8 position of the quinoline core. mdpi.comnih.gov

One notable advancement is the palladium-catalyzed C8-selective arylation of quinoline N-oxides. acs.orgnih.gov This transformation is significant because most palladium-catalyzed C–H functionalizations of quinoline N-oxides are highly selective for the C2 position. acs.org Research has shown that using a catalyst system, often involving palladium(II) acetate (B1210297) (Pd(OAc)₂), in specific solvents like acetic acid can switch the selectivity towards the C8 position. acs.orgnih.gov The reaction exhibits a broad scope, tolerating various functional groups on both the quinoline N-oxide and the arylating agent (e.g., iodoarenes), including methoxy (B1213986), nitro, and bromo substituents. acs.org

The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where an acetate ligand from the palladium precatalyst can act as the deprotonating agent. nih.govmdpi.com The choice of palladium salt and additives can significantly influence the reaction's efficiency and selectivity. For instance, experiments have demonstrated that the rate of C–H activation can be affected by the basicity of the palladium salt's anion. acs.org

Below is a table summarizing typical conditions for palladium-catalyzed C8 arylation of quinoline N-oxides.

| Component | Role | Common Examples |

| Catalyst | Facilitates C–H activation and cross-coupling | Pd(OAc)₂, Pd(O₂CCF₃)₂ |

| Coupling Partner | Source of the functional group to be added | Iodoarenes, Aryl bromides |

| Solvent | Influences reactivity and selectivity | Acetic acid, DMF, Toluene |

| Additives/Ligands | Can modify catalyst activity and selectivity | Pivalic acid (PivOH), Phosphine ligands |

| Oxidant | Regenerates the active Pd(II) catalyst in oxidative coupling | Ag₂CO₃, O₂ |

This table represents a generalized summary of conditions reported in the literature for related systems. mdpi.comacs.orgnih.gov

The key to achieving high regioselectivity in C–H activation is often the use of a directing group (DG). researchgate.net A directing group is a functional group within the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C–H bond and facilitating its cleavage. rsc.orgnih.gov This strategy overcomes the challenge of differentiating between multiple, electronically similar C–H bonds. rsc.org

For quinoline derivatives, two main types of directing groups are commonly employed:

Embedded Directing Groups : In this case, a functional group inherent to the quinoline scaffold acts as the DG. The nitrogen atom of the quinoline ring itself can serve this purpose, but more effective direction often comes from converting it to a quinoline N-oxide. mdpi.comresearchgate.net The oxygen atom of the N-oxide can chelate to the metal center, directing functionalization to the C8 position. acs.orgrsc.org This approach is elegant as it uses a part of the core structure to control reactivity, and the N-oxide can often be removed in a subsequent step to yield the functionalized quinoline. mdpi.com

Auxiliary Ligands/Groups : These are external groups temporarily installed onto the substrate to direct the C–H activation. A widely used and powerful auxiliary for directing C–H functionalization is the 8-aminoquinoline group. rsc.orgacs.org This bidentate directing group forms a stable six-membered palladacycle during the C–H activation step, providing rigid coordination to the palladium center. rsc.org While not directly part of the this compound system itself, the principles demonstrated by the 8-aminoquinoline auxiliary underscore the power of chelation-assisted direction in achieving selective C-H functionalization of sp² and even sp³ bonds. acs.org The use of additional ancillary ligands, such as phosphines or chiral ligands, can further modify the catalytic system to improve yield and selectivity. rsc.orgdntb.gov.ua

The following table outlines the function of different directing groups in the C–H activation of quinoline systems.

| Directing Group | Type | Targeted Position(s) | Mechanism of Direction |

| N-Oxide | Embedded | C2 or C8 | The oxygen atom coordinates with the metal catalyst, guiding it to the peri C8–H bond or the ortho C2-H bond. mdpi.comacs.orgrsc.org |

| 8-Aminoquinoline | Auxiliary | ortho-C–H of an attached acyl group | The quinoline nitrogen and the amide nitrogen form a bidentate chelate with the metal, directing activation of a C-H bond on the amide substrate. rsc.orgacs.org |

| Pyridine (B92270)/Heterocycles | Auxiliary | ortho-C–H of a substrate | The heterocyclic nitrogen acts as a coordinating site to direct the catalyst. rsc.orgnih.gov |

This table illustrates the general principles of directing groups relevant to quinoline chemistry.

Chelation Chemistry of Quinoline Derivatives

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is a fundamental property of many quinoline derivatives. nih.govdovepress.com The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a classic and potent chelating agent, capable of binding to a wide variety of divalent and trivalent metal cations. dovepress.comtandfonline.com

The primary structural feature responsible for this ability is the arrangement of a nitrogen atom in the quinoline ring and a hydroxyl group at the C8 position. tandfonline.com The phenolate (B1203915) oxygen and the pyridine nitrogen act as the two coordinating sites, forming a stable five-membered ring with the metal ion. nih.gov The ability of 8-HQ derivatives to form stable metal complexes is central to their use in various applications. tandfonline.comresearchgate.net

For a compound like This compound , while it lacks the hydroxyl group of 8-HQ, the potential for chelation still exists. The nitrogen atom of the quinoline ring and one of the oxygen atoms of the 8-nitro group can potentially act as a bidentate ligand to coordinate with metal ions. This structural motif is analogous to other known chelating systems where a nitro group participates in metal binding.

The general chelation behavior of 8-substituted quinolines is summarized below.

| Quinoline Derivative | Key Coordinating Atoms | Typical Metal Cations |

| 8-Hydroxyquinoline (8-HQ) | Ring Nitrogen, Hydroxyl Oxygen | Fe²⁺/Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺ |

| 5-Nitro-8-hydroxyquinoline | Ring Nitrogen, Hydroxyl Oxygen | Fe²⁺/Fe³⁺, Cu²⁺, Mg²⁺ |

| 8-Aminoquinoline | Ring Nitrogen, Amino Nitrogen | Pd²⁺, Ni²⁺, Cu²⁺ |

| This compound (Putative) | Ring Nitrogen, Nitro Oxygen | Transition metals (e.g., Pd²⁺, Rh³⁺) |

Data for the first three entries are based on established literature for 8-HQ and its derivatives. nih.govdovepress.comtandfonline.com The entry for this compound is a putative assignment based on structural analogy and its role in transition metal-catalyzed reactions.

Advanced Applications and Research Intersections

Quinoline (B57606) Derivatives as Heterocyclic Building Blocks in Organic Synthesis

Quinoline and its derivatives are fundamental scaffolds in organic chemistry, prized as heterocyclic building blocks for constructing more complex molecules. rsc.org The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common feature in many synthetic and natural compounds. rsc.org Classical synthesis methods like the Skraup, Friedländer, and Gould-Jacob reactions have long been used to create the core quinoline ring system. rsc.org

As a substituted quinoline, 5-Ethoxy-8-nitroquinoline serves as a versatile intermediate in organic synthesis. bldpharm.com Its structure incorporates distinct functional groups that can undergo further chemical reactions. For instance, the nitro group at the 8-position is an electron-withdrawing group that can be chemically reduced to form an amino group (8-amino-5-ethoxyquinoline). evitachem.com This transformation yields a new derivative with significantly different chemical properties and potential biological activities, highlighting the role of this compound as a foundational component for creating a library of related compounds. evitachem.com The presence of both an ethoxy group, which is electron-donating, and a nitro group creates a complex electronic profile that influences the reactivity of the quinoline ring system. evitachem.com This allows for a range of possible modifications, making it a useful building block for developing new molecules in fields like medicinal chemistry and materials science. evitachem.comscispace.com

Contributions to Materials Science and Engineering

In the realm of materials science, quinoline derivatives are explored for their potential in creating novel materials with specific electronic or optical properties.

The modification of electrode surfaces is a key area in electrochemistry, aiming to enhance sensitivity, selectivity, and catalytic activity for sensing applications. Nitroaromatic compounds, including nitroquinoline derivatives, have been effectively used as high-performance modifiers for developing such electrodes. researchgate.net

The general principle involves the electrochemical reduction of the nitroaromatic compound immobilized on an electrode surface. researchgate.net For nitroquinolines, the nitro group (R-NO₂) can be electrochemically reduced in a 4-electron, 4-proton process to the corresponding hydroxylamine (B1172632) derivative (R-NHOH). This hydroxylamine can then undergo a reversible 2-electron, 2-proton process to form a nitroso derivative (R-NO). researchgate.net This reversible transition between the hydroxylamine and nitroso forms creates a surface-anchored redox couple that can exhibit strong electrocatalytic behavior. researchgate.net Studies on related compounds, such as 5-nitroquinoline (B147367) (5-NQ) and 8-nitroquinoline (B147351) (8-NQ), immobilized on multiwalled carbon nanotube-glassy carbon electrodes demonstrate this principle. researchgate.net Another study specifically utilized 8-nitroquinoline to modify a pyrolytic graphite (B72142) electrode surface for the determination of rutin. dntb.gov.ua This body of research suggests that this compound, possessing the key 8-nitroquinoline moiety, has the potential to be used in similar applications for creating chemically modified electrodes with electrocatalytic properties.

Relevance in Environmental Chemical Remediation

The degradation of persistent organic pollutants in wastewater is a significant environmental challenge. Quinoline and its derivatives are often found in industrial effluents and can be resistant to conventional treatment methods. rsc.org

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to remove stubborn organic and inorganic pollutants from water and wastewater. mdpi.comh2oglobalnews.com These processes are characterized by the in-situ generation of highly reactive and non-selective oxidants, most notably the hydroxyl radical (•OH). h2oglobalnews.comwiley.com With a very high oxidation potential, hydroxyl radicals can break down a wide array of complex and recalcitrant compounds, ultimately mineralizing them into simpler, harmless substances like carbon dioxide and water. mdpi.comresearchgate.net AOPs encompass various technologies, including ozonation, UV/H₂O₂, and Fenton-based reactions (using hydrogen peroxide and iron salts). h2oglobalnews.comtandfonline.commdpi.com

The primary relevance of quinoline derivatives in the context of AOPs is often as target pollutants. rsc.org Due to their stability, quinolines are examples of the recalcitrant compounds that AOPs are employed to destroy. wiley.com Research has shown that AOPs can effectively degrade quinoline compounds under various conditions. rsc.orgwiley.com While typically the substance being treated, it is noteworthy that some related chemical structures, such as quinone-type compounds, can participate more actively in certain AOPs. For example, some quinones can accelerate the decay of peroxymonosulfate (B1194676) (a key component in some AOPs) to generate reactive oxygen species. acs.org

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 5-Ethoxy-8-nitroquinoline, each offering unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would be utilized to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the ethoxy group. The aromatic region would likely display a set of multiplets due to spin-spin coupling between adjacent protons on the bicyclic ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. The ethoxy group would present as a characteristic triplet and quartet pattern, arising from the coupling between the methyl and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the carbon bearing the nitro group expected to be shifted downfield. The two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

2D-HSQC and HMBC Spectroscopy: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating proton and carbon signals. An HSQC experiment would identify which protons are directly attached to which carbon atoms. An HMBC experiment would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in confirming the connectivity of the quinoline ring and the placement of the ethoxy and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles, as direct experimental data is not publicly available.

Click to view interactive table

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.9 | C2: ~150 |

| H3 | ~7.6 | C3: ~122 |

| H4 | ~8.8 | C4: ~135 |

| H6 | ~7.2 | C4a: ~128 |

| H7 | ~7.8 | C5: ~155 |

| -OCH₂CH₃ (CH₂) | ~4.2 (quartet) | C6: ~110 |

| -OCH₂CH₃ (CH₃) | ~1.5 (triplet) | C7: ~130 |

| C8: ~140 | ||

| C8a: ~145 | ||

| -OCH₂CH₃ (CH₂): ~65 | ||

| -OCH₂CH₃ (CH₃): ~15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the ethoxy group, expected around 2980-2850 cm⁻¹.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching (ethoxy group): A strong band is expected in the 1275-1200 cm⁻¹ region for the aryl-alkyl ether linkage.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are estimated values based on typical functional group absorption ranges.

Click to view interactive table

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1350-1300 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| Aryl-Alkyl C-O Stretch | 1275-1200 | Strong |

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Fragmentation is complex and these represent plausible pathways based on related structures.

Click to view interactive table

| Fragment Ion Description | Predicted m/z Value |

| Molecular Ion [M]⁺ | 218 |

| Loss of Ethylene (B1197577) [M - C₂H₄]⁺ | 190 |

| Loss of Ethoxy Radical [M - •OC₂H₅]⁺ | 173 |

| Loss of Nitro Group [M - NO₂]⁺ | 172 |

| Loss of Ethoxy and Carbon Monoxide [M - C₂H₅O - CO]⁺ | 145 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound, ensuring the sample is free from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a key identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for both purity determination and quantitative analysis. The principles of separation would be similar to HPLC, but with optimized parameters to take advantage of the higher performance capabilities.

Elemental Compositional Analysis

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This method is used to determine the empirical formula of a newly synthesized compound or to confirm the purity of a known substance like this compound. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₀N₂O₃. This theoretical data serves as a benchmark against which experimental results are compared to verify the compound's identity and purity.

The molecular weight of this compound is calculated as follows:

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 218.212 g/mol

Based on this, the theoretical elemental percentages are determined. Below is a data table summarizing the expected elemental composition.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 60.56 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.62 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.99 |

| Total | 218.212 | 100.00 |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-Ethoxy-8-nitroquinoline, and how can impurities like 7-nitro derivatives be minimized?

- Methodology : The synthesis of nitro-substituted quinoline derivatives often involves nitration and oxidation steps. For example, in nitroxoline (5-nitro-8-hydroxyquinoline) synthesis, impurities like 7-nitro derivatives form due to competing electrophilic substitution pathways. To minimize these:

- Use controlled nitration conditions (e.g., low-temperature nitrosation followed by oxidation with dilute nitric acid to limit over-nitration) .

- Optimize solvent systems (e.g., acetone/water mixtures) and purification steps (activated carbon treatment, recrystallization) to isolate the desired product .

- Data : In nitroxoline synthesis, adjusting the acetone-to-regenerated acetone ratio to 2:3 during purification reduced chloride and sulfate impurities to ≤0.02% .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodology :

- UV-Vis and IR spectroscopy : Identify characteristic absorption bands (e.g., nitro group stretching at ~1520 cm⁻¹, ethoxy C-O stretching at ~1250 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., nitro group geometry, ethoxy substituent orientation) to confirm regiochemistry and steric effects .

- DFT calculations : Compare theoretical vibrational frequencies and molecular electrostatic potentials with experimental data to validate structural assignments .

Q. What storage conditions are recommended for nitroquinoline derivatives to ensure stability?

- Methodology :

- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .

- Avoid prolonged exposure to light and temperatures >25°C, as nitro groups may degrade into reactive intermediates (e.g., nitroso or amine derivatives) .

Advanced Research Questions

Q. How do computational methods (DFT/HF) predict the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge distribution and frontier molecular orbitals (HOMO/LUMO). This predicts sites for electrophilic/nucleophilic attack .

- Hartree-Fock (HF) : Compare with DFT results to assess electron correlation effects, particularly for nitro group polarization .

Q. What mechanisms explain the biological activity of nitroquinolines, and how does ethoxy substitution modulate this activity?

- Methodology :

- Metal chelation : Nitro and hydroxy/ethoxy groups act as bidentate ligands for Fe²⁺/Zn²⁺, disrupting microbial biofilm matrices. Ethoxy groups may enhance lipophilicity, improving membrane permeability .

- Redox activity : Nitro groups undergo enzymatic reduction to reactive intermediates (e.g., nitro radicals), generating oxidative stress in target cells. Ethoxy substituents may stabilize these intermediates via steric hindrance .

Q. How can contradictory data from synthetic yields and spectroscopic analyses be resolved?

- Methodology :

- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation (e.g., nitroso derivatives) and identify side reactions .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to distinguish between regioisomers during NMR analysis .

- Cross-validation : Compare crystallographic data with computational models to resolve discrepancies in bond-length assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.